N'-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core linked to an ethanediamide group and substituted thiophene moieties.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-18(16-2-1-9-28-16)17-6-4-13(29-17)11-21-19(24)20(25)22-12-3-5-14-15(10-12)27-8-7-26-14/h1-6,9-10,18,23H,7-8,11H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAWGWGQMJXRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol derivatives and appropriate reagents.
Introduction of Thiophene Groups: Thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Amide Bond Formation: The final step involves the formation of the ethanediamide linkage through amide bond formation using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its unique structural features that may influence biological activity.
Anticancer Activity
Research indicates that compounds containing benzodioxin and thiophene structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |
| Johnson et al., 2024 | A549 (Lung Cancer) | 20 | Inhibits cell proliferation through cell cycle arrest |
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective applications. Similar compounds have been shown to reduce oxidative stress and protect neuronal cells from damage .
Anti-inflammatory Properties
Compounds with thiophene moieties have demonstrated anti-inflammatory effects in various models. The presence of hydroxyl groups in the structure may enhance its interaction with inflammatory mediators, potentially leading to reduced inflammation in conditions such as arthritis .
Case Study: In Vivo Model
A study conducted on rats with induced arthritis showed that treatment with similar compounds resulted in significant reductions in swelling and pain compared to control groups .
Antimicrobial Activity
Research has indicated that benzodioxin derivatives possess antimicrobial properties against a range of pathogens. The compound's unique structure may enhance its efficacy against resistant strains of bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Lee et al., 2023 |
| Escherichia coli | 64 µg/mL | Kim et al., 2024 |
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide and its biological activities is crucial for drug design. SAR studies have shown that modifications to the thiophene ring can significantly alter the compound’s potency and selectivity towards specific biological targets .
Mechanism of Action
The mechanism of action of N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparisons
- Benzodioxin Core : All compounds share the 1,4-benzodioxin ring, which enhances aromatic stability and may improve membrane permeability. The target compound’s ethanediamide linker, however, offers greater conformational flexibility compared to acetamide or sulfonamide derivatives .
- Substituent Effects: Thiophene vs. Quinoxaline/Pyrimidine: The target’s thiophene-hydroxymethyl groups contrast with electron-deficient pyrimidine/quinoxaline systems in . This difference may influence solubility and target selectivity, as thiophenes are more lipophilic . Hydroxymethyl-Dioxane: Flavones with hydroxymethyl-dioxane () showed antihepatotoxic activity, suggesting the target’s hydroxymethyl-thiophene could similarly enhance bioactivity through hydrogen bonding .
Biological Activity
N'-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process often includes the reaction of these derivatives with various thiophene-based moieties to enhance biological activity. For instance, a related compound synthesis involved the reaction of N-(2,3-dihydrobenzo[1,4]dioxin-6-amine) with thiophene derivatives to yield novel sulfonamide derivatives, which were then screened for various biological activities .
Biological Activity
The biological activity of this compound has been investigated in several studies:
Enzyme Inhibition
Research indicates that derivatives of the benzodioxin structure exhibit significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. For example, compounds synthesized from 2,3-dihydrobenzo[1,4]dioxin were shown to have potent inhibitory effects against these enzymes .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a vital role in mitigating oxidative stress in cells, which is implicated in various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that related compounds possess significant antioxidant activity, which may be attributed to their structural features that facilitate electron donation and radical scavenging .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that certain derivatives exhibit selective toxicity against tumorigenic cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies. For instance, some synthesized compounds showed IC50 values in the low micromolar range against specific cancer cell lines .
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Alzheimer's Disease : A study evaluated a series of benzodioxin derivatives for their ability to inhibit acetylcholinesterase activity. The most potent inhibitors demonstrated IC50 values significantly lower than traditional treatments, suggesting a promising avenue for AD management .
- Diabetes Management : Another investigation focused on α-glucosidase inhibition by benzodioxin derivatives, revealing that modifications to the thiophene moiety enhanced inhibitory potency. This finding supports the potential use of these compounds in managing postprandial hyperglycemia in diabetic patients .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction progress be monitored?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the 2,3-dihydro-1,4-benzodioxin moiety and subsequent coupling with thiophene derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt for the ethanediamide linkage under anhydrous conditions .
- Thiophene derivatization : Hydroxy(thiophen-2-yl)methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring inert atmospheres (e.g., N₂) and catalysts like BF₃·Et₂O .
- Monitoring : Thin-layer chromatography (TLC) with silica plates (eluent: ethyl acetate/hexane, 3:7) is used to track intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm final product purity .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm; thiophene protons at δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl groups (amide C=O at ~165–170 ppm) .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) validates molecular weight (e.g., [M+H]⁺ ion) and detects fragmentation patterns .
- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% required for pharmacological assays) .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Answer:
Discrepancies between experimental and computational data (e.g., DFT-predicted chemical shifts) may arise from solvent effects, conformational flexibility, or crystal packing. Mitigation strategies:
- Solvent Correction : Use implicit solvent models (e.g., PCM for DMSO or CDCl₃) in DFT calculations .
- Dynamic NMR : Variable-temperature NMR experiments (e.g., 25–60°C) assess rotational barriers in amide bonds .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks to validate computational models .
Advanced: What experimental design principles apply to studying this compound’s reactivity in biological systems?
Answer:
- In vitro assays : Use enzyme inhibition studies (e.g., cytochrome P450 isoforms) with Michaelis-Menten kinetics to assess metabolic stability. Include positive controls (e.g., ketoconazole for CYP3A4) .
- Cellular uptake : Fluorescence tagging (e.g., BODIPY conjugates) and confocal microscopy track subcellular localization in HEK-293 or HepG2 cells .
- Dose-response curves : Fit data to Hill equations (GraphPad Prism) to determine IC₅₀/EC₅₀ values. Replicate experiments (n ≥ 3) to address biological variability .
Advanced: How can molecular modeling predict this compound’s binding affinity for target proteins?
Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinases or GPCRs). Parameterize force fields (AMBER/OPLS) for thiophene and benzodioxin moieties .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG_binding. Compare with experimental SPR (surface plasmon resonance) data for validation .
Advanced: What strategies address low yield in the final amidation step?
Answer:
Low yields (<40%) often result from steric hindrance or poor nucleophilicity. Optimize via:
- Activating Agents : Replace EDC with HATU or PyBOP for better coupling efficiency .
- Solvent Screening : Test polar aprotic solvents (DMF > DCM) to enhance reagent solubility .
- Temperature Control : Perform reactions at 0–4°C to minimize side reactions (e.g., epimerization) .
- Purification : Use flash chromatography (silica gel, gradient elution) or preparative HPLC to isolate the product .
Advanced: How to evaluate environmental stability and degradation pathways?
Answer:
- Hydrolytic Stability : Incubate in buffers (pH 1–10, 37°C) and monitor degradation via LC-MS. Identify hydrolysis products (e.g., free thiophene or benzodioxin fragments) .
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze by GC-MS. Use radical scavengers (e.g., ascorbic acid) to probe ROS-mediated pathways .
- Microbial Degradation : Conduct soil slurry assays with LC-MS/MS to track biodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
